![molecular formula C13H17N3O4 B1415136 Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate CAS No. 735213-47-5](/img/structure/B1415136.png)
Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate
Overview
Description
Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate, also known as MMP-5-NB, is an organic compound that has a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water and ethanol, and it is synthesized by reacting 4-methylpiperazine with 5-nitrobenzene-1-carboxylic acid. MMP-5-NB has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
Scientific Research Applications
Pharmacology: Serotonin Receptor Ligands
This compound has been utilized in the synthesis of analogs that act as ligands for serotonin 5-HT2A receptors . These receptors are significant in various neurological processes and can be potential targets for treating disorders such as depression, anxiety, and schizophrenia.
Medicine: Development of Therapeutic Agents
While specific data on “Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate” is limited, related compounds have shown promise in the development of therapeutic agents . The nitro group in the compound could be explored for its potential bioactivity in creating new medicinal formulations.
Materials Science: Organic Synthesis
In materials science, this compound could be used as a precursor in organic synthesis, contributing to the development of new materials with specific electrical, optical, or mechanical properties .
Chemical Engineering: Process Optimization
The compound’s characteristics might be valuable in chemical engineering for process optimization, particularly in the synthesis of complex organic molecules. Its stability and reactivity could be key factors in improving production efficiency .
properties
IUPAC Name |
methyl 2-(4-methylpiperazin-1-yl)-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-14-5-7-15(8-6-14)12-4-3-10(16(18)19)9-11(12)13(17)20-2/h3-4,9H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWNCBNFPSRCKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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